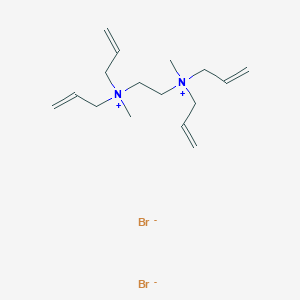
1,2-Bis(methyldiallylammonium)ethane dibromide
Overview
Description
1,2-Bis(methyldiallylammonium)ethane dibromide is a chemical compound with the formula C16H30Br2N2 . It is also known by other names such as 1,2-ethanebis(diallylmethylammonium)dibromide .
Synthesis Analysis
The synthesis of this compound can be achieved from Methyl bromide and N,N,N’,N’-TETRAALLYLETHYLENEDIAMINE .Scientific Research Applications
Chemical Switching and Coordination Polymers :
- A study by Elizarov, Chiu, and Stoddart (2002) described a bistable [2]rotaxane with a dumbbell-shaped component that includes a secondary dialkylammonium site. This demonstrates the use of such compounds in molecular machines or switches, where the movement of components can be controlled chemically (Elizarov, Chiu, & Stoddart, 2002).
- Li, Guo, Weng, and Lin (2012) synthesized novel 2D cadmium(II) coordination polymers using a similar class of compounds. This highlights its potential in the creation of metal-organic frameworks (MOFs) with unique properties (Li, Guo, Weng, & Lin, 2012).
Synthesis and Structural Analysis :
- Lehn and Ziessel (1988) conducted a study on the synthesis of dimeric ligands, demonstrating the use of such compounds in creating complex molecules with potential applications in coordination chemistry and catalysis (Lehn & Ziessel, 1988).
- A study by Tu (1961) explored the reaction of 1,2-Bis(p-tolylamino)ethane with aldehydes, indicating its utility in organic synthesis and derivative formation (Tu, 1961).
Materials Science and Nanotechnology :
- Tǎbǎcaru et al. (2019) investigated the catalytic effect of photoluminescent zinc oxide nanoparticles formed in the presence of quaternary ammonium salts, illustrating the potential of these compounds in nanotechnology and material science (Tǎbǎcaru et al., 2019).
Surfactants and Polymer Science :
- Yoshimura, Nagata, and Esumi (2004) discussed the interactions of cationic gemini surfactants with anionic polymers, pointing towards applications in surfactant science and materials engineering (Yoshimura, Nagata, & Esumi, 2004).
properties
IUPAC Name |
methyl-[2-[methyl-bis(prop-2-enyl)azaniumyl]ethyl]-bis(prop-2-enyl)azanium;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2.2BrH/c1-7-11-17(5,12-8-2)15-16-18(6,13-9-3)14-10-4;;/h7-10H,1-4,11-16H2,5-6H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJVMGRYLKSIDC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](CC[N+](C)(CC=C)CC=C)(CC=C)CC=C.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424093 | |
| Record name | N~1~,N~2~-Dimethyl-N~1~,N~1~,N~2~,N~2~-tetra(prop-2-en-1-yl)ethane-1,2-bis(aminium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51523-43-4 | |
| Record name | N~1~,N~2~-Dimethyl-N~1~,N~1~,N~2~,N~2~-tetra(prop-2-en-1-yl)ethane-1,2-bis(aminium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,5-Dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1609104.png)












